![molecular formula C21H17FN4O B3303297 N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide CAS No. 920315-05-5](/img/structure/B3303297.png)
N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide
Overview
Description
N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide, commonly known as FIIN-3, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of various proteins. FIIN-3 is a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of proteins, which are involved in various cellular processes such as cell growth, differentiation, and survival.
Mechanism of Action
FIIN-3 inhibits N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides by binding to the ATP-binding pocket of the kinase domain of the receptor, thereby preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have various biochemical and physiological effects. Inhibition of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides by FIIN-3 leads to the inhibition of cell growth, differentiation, and survival in various cell lines. FIIN-3 has also been shown to inhibit angiogenesis, which is the process of formation of new blood vessels, by inhibiting the proliferation of endothelial cells.
Advantages and Limitations for Lab Experiments
FIIN-3 has several advantages for lab experiments. It is a potent inhibitor of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides and has been shown to be selective for N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides over other kinases. FIIN-3 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, FIIN-3 has some limitations for lab experiments. It has been shown to be unstable in aqueous solutions, and its solubility in organic solvents is limited.
Future Directions
FIIN-3 has opened up new avenues for research into the mechanism of action of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides and the identification of novel therapeutic targets for various diseases. Some of the future directions for research using FIIN-3 include the identification of novel N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide isoforms that are involved in various diseases, the development of more potent and selective this compound inhibitors, and the identification of novel downstream signaling pathways that are affected by this compound inhibition.
Conclusion:
In conclusion, FIIN-3 is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action of various proteins, especially the this compound family of proteins. FIIN-3 has several advantages for lab experiments, including its potency and selectivity for N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides. However, it also has some limitations, including its limited solubility in organic solvents. FIIN-3 has opened up new avenues for research into the mechanism of action of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides and the identification of novel therapeutic targets for various diseases.
Scientific Research Applications
FIIN-3 has been widely used in scientific research to study the mechanism of action of various proteins, especially the N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamide family of proteins. N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been linked to various diseases such as cancer and skeletal disorders. FIIN-3 has been shown to be a potent inhibitor of N-(2-Aminophenyl)-4-((7-fluoro-1H-indazol-1-yl)methyl)benzamides, and its use has led to the identification of novel therapeutic targets for various diseases.
properties
IUPAC Name |
N-(2-aminophenyl)-4-[(7-fluoroindazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O/c22-17-5-3-4-16-12-24-26(20(16)17)13-14-8-10-15(11-9-14)21(27)25-19-7-2-1-6-18(19)23/h1-12H,13,23H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMAKPHQNCNLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=CC=C4F)C=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731574 | |
Record name | N-(2-Aminophenyl)-4-[(7-fluoro-1H-indazol-1-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
920315-05-5 | |
Record name | N-(2-Aminophenyl)-4-[(7-fluoro-1H-indazol-1-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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